molecular formula C25H33N3O2 B251443 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

Katalognummer B251443
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: WQQBNRJCXYARKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies and autoimmune diseases. 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. This leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines, further contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide inhibits BTK activity in a dose-dependent manner, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical models of inflammatory disorders. In vivo studies using xenograft models of B-cell lymphoma have demonstrated that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide significantly reduces tumor growth and prolongs survival. These findings suggest that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has potent anti-tumor and anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for further biological studies. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has shown promising results in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders, suggesting that it may have broad therapeutic applications. However, there are also limitations to the use of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in lab experiments. 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully known. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have off-target effects that could complicate its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Clinical trials are currently underway to evaluate the safety and efficacy of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in these patient populations. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have potential as a treatment for autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus. Further preclinical and clinical studies are needed to fully evaluate the therapeutic potential of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in these diseases. Finally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have potential as a combination therapy with other anti-cancer or anti-inflammatory agents, further enhancing its therapeutic effects.

Synthesemethoden

The synthesis of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-aminobenzamide, which undergoes a series of reactions to form the key intermediate compound, 4-(4-isobutyryl-1-piperazinyl)aniline. This intermediate compound is then coupled with 4-tert-butyl-N-(4-fluorophenyl)benzamide to form 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. The synthesis of 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been optimized to produce high yields and purity, making it suitable for further biological studies.

Wissenschaftliche Forschungsanwendungen

4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. In vivo studies using xenograft models of B-cell lymphoma have demonstrated that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide significantly reduces tumor growth and prolongs survival. Additionally, 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease. These findings suggest that 4-tert-butyl-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide may have broad therapeutic applications in the treatment of various diseases.

Eigenschaften

Molekularformel

C25H33N3O2

Molekulargewicht

407.5 g/mol

IUPAC-Name

4-tert-butyl-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H33N3O2/c1-18(2)24(30)28-16-14-27(15-17-28)22-12-10-21(11-13-22)26-23(29)19-6-8-20(9-7-19)25(3,4)5/h6-13,18H,14-17H2,1-5H3,(H,26,29)

InChI-Schlüssel

WQQBNRJCXYARKH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Kanonische SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.